2-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid
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Overview
Description
2-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with ketones or aldehydes, followed by cyclization to form the indazole ring. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce reaction times . Additionally, continuous flow synthesis methods may be employed to scale up production while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated indazole derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .
Scientific Research Applications
2-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways or interact with receptors to exert its biological effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid include other indazole derivatives such as:
- 4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid
- 2-methyl-2H-indazole-3-carboxylic acid
- 2-phenyl-2H-indazole-3-carboxylic acid
Uniqueness
What sets this compound apart is its specific substitution pattern and the resulting unique biological and chemical properties. The presence of the methyl group at the 2-position and the carboxylic acid group at the 5-position confer distinct reactivity and potential biological activity compared to other indazole derivatives .
Properties
CAS No. |
52834-60-3 |
---|---|
Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.2 |
Purity |
95 |
Origin of Product |
United States |
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